molecular formula C15H18N2O3 B4561080 10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No.: B4561080
M. Wt: 274.31 g/mol
InChI Key: OYEMOBWGSLQZBF-UHFFFAOYSA-N
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Description

10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.13174244 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anxiolytic Potential

One study focused on derivatives of pyrrolo[2,1-c][1,4]benzodiazepine, highlighting their potential as anxiolytic agents. This research showed that specific derivatives were evaluated for anxiolytic effectiveness in clinical trials, suggesting a possible application for 10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione in anxiety-related disorders. Metabolism studies indicated rapid hydroxylation, leading to the development of compounds with altered positions to improve activity and longevity (Wright et al., 1978).

Chemical Synthesis and Modification

Another aspect of research involves the synthesis and modification of pyrrolo[2,1-c][1,4]benzodiazepine derivatives. Studies have demonstrated methods for alkylating the N10 atom and performing Suzuki–Miyaura reactions to produce various derivatives, showcasing the compound's versatility in chemical synthesis (Lindner et al., 2014).

DNA Interaction and Antitumor Activity

Research has also explored the interaction of pyrrolo[2,1-c][1,4]benzodiazepine derivatives with DNA, investigating their potential as antitumor agents. The synthesis of analogues and their binding to DNA have been studied, providing insight into the molecular mechanisms that underpin their antitumor properties. This suggests a potential research avenue for this compound in cancer therapy (Lown & Joshua, 1979).

Angiotensin Converting Enzyme (ACE) Inhibition

A novel application is the design and evaluation of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione derivatives as angiotensin converting enzyme (ACE) inhibitors. This research suggests potential therapeutic applications in cardiovascular diseases, indicating the compound's relevance in the development of new ACE inhibitors (Addla et al., 2013).

Solid-Phase Synthesis and Antitubercular Activity

The solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones has been explored, with potential antitubercular activity being a significant focus. This approach facilitates the rapid creation of compound libraries for screening against Mycobacterium tuberculosis, underscoring the compound's potential in developing treatments for tuberculosis (Kamal et al., 2007).

Properties

IUPAC Name

5-(2-methoxyethyl)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-10-9-17-12-6-3-2-5-11(12)14(18)16-8-4-7-13(16)15(17)19/h2-3,5-6,13H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEMOBWGSLQZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C(=O)N3CCCC3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 2
Reactant of Route 2
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 3
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 4
Reactant of Route 4
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 5
Reactant of Route 5
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 6
Reactant of Route 6
10-(2-methoxyethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

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